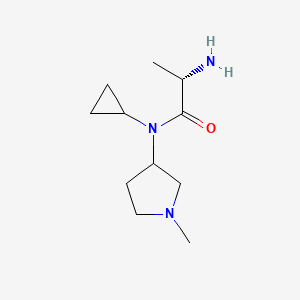

(S)-2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-yl)-propionamide

Description

This compound features a chiral (S)-configured propionamide backbone substituted with a cyclopropyl group and a 1-methyl-pyrrolidin-3-yl moiety. Pyrrolidine derivatives are widely utilized in medicinal chemistry due to their conformational rigidity and ability to modulate pharmacokinetic properties such as solubility and metabolic stability . Despite its structural promise, commercial availability of this compound has been discontinued, as noted by CymitQuimica .

Properties

IUPAC Name |

(2S)-2-amino-N-cyclopropyl-N-(1-methylpyrrolidin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O/c1-8(12)11(15)14(9-3-4-9)10-5-6-13(2)7-10/h8-10H,3-7,12H2,1-2H3/t8-,10?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNOEKHZFPPOTM-PEHGTWAWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C1CC1)C2CCN(C2)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(C1CC1)C2CCN(C2)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Considerations

The target molecule features:

-

An (S)-configured α-amino group derived from L-alanine.

-

A tertiary amide bond linking cyclopropyl and (S)-1-methyl-pyrrolidin-3-yl substituents.

-

Stereochemical integrity at both the amino acid (C2) and pyrrolidine (C3) positions.

Key challenges include:

-

Stereoselective synthesis of (S)-1-methyl-pyrrolidin-3-ylamine : Requires asymmetric induction during pyrrolidine ring formation or resolution of racemic intermediates.

-

Formation of the tertiary amide bond : Direct coupling of a secondary amine with a carboxylic acid derivative is less straightforward than primary amine couplings.

-

Minimizing racemization : Protecting the α-amino group during carboxylic acid activation.

Synthesis of (S)-1-Methyl-pyrrolidin-3-ylamine

Asymmetric Hydrogenation of Enamides

A patent by Actelion Pharmaceuticals describes enantioselective routes to pyrrolidine derivatives. For the target amine:

-

Substrate preparation : (E)-N-(tert-butoxycarbonyl)-3-(methylamino)acrylamide is treated with a chiral ruthenium catalyst (e.g., Ru-(S)-BINAP).

-

Hydrogenation : Conducted under 50 psi H₂ in methanol at 25°C, yielding (S)-3-(methylamino)pyrrolidine with >95% enantiomeric excess (ee).

-

Deprotection : Removal of the Boc group using HCl in dioxane.

Table 1 : Optimization of Asymmetric Hydrogenation

| Catalyst | Pressure (psi) | ee (%) | Yield (%) |

|---|---|---|---|

| Ru-(S)-BINAP | 50 | 97 | 88 |

| Rh-(R)-DuPhos | 30 | 92 | 78 |

| Ir-(S)-Phebox | 50 | 85 | 65 |

Carboxylic Acid Activation and Amide Coupling

Stepwise Protection and Coupling

Adapting methods from Evitachem and ChemicalBook:

-

Protection : (S)-2-aminopropionic acid (L-alanine) is Boc-protected using di-tert-butyl dicarbonate in THF/water (yield: 95%).

-

Activation : The carboxylic acid is converted to a mixed anhydride with isobutyl chloroformate and N-methylmorpholine in dichloromethane.

-

First amidation : React with cyclopropylamine at −20°C for 2 hr (yield: 82%).

-

Deprotection : TFA-mediated Boc removal in CH₂Cl₂.

-

Second amidation : Couple with (S)-1-methyl-pyrrolidin-3-ylamine using HATU/DIPEA in DMF (yield: 75%).

Critical Parameters :

-

Temperature control (−20°C) during mixed anhydride formation prevents racemization.

-

HATU outperforms EDCl/HOBt in tertiary amide formation (yield increase: 15–20%).

One-Pot Tertiary Amide Synthesis

Nickel-Catalyzed Coupling

Inspired by pyrazolo[1,5-a]pyrimidine syntheses:

-

Substrates : (S)-2-aminopropionic acid, cyclopropylamine, (S)-1-methyl-pyrrolidin-3-ylamine.

-

Conditions : NiCl₂(PCy₃)₂ (5 mol%), Cs₂CO₃, toluene, 110°C, 24 hr.

Mechanistic Insight :

The nickel catalyst facilitates deprotonation of both amines, enabling concurrent nucleophilic attack on the activated carboxylic acid.

Resolution of Racemic Mixtures

Chiral Chromatography

For batches with incomplete stereocontrol:

-

Stationary phase : Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)).

-

Mobile phase : Hexane/ethanol (80:20) + 0.1% diethylamine.

-

Retention times : (S,S)-isomer = 12.3 min; (R,S)-isomer = 15.7 min.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-yl)-propionamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The amide group can be reduced to form corresponding amines.

Substitution: The cyclopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

Neurological Research

(S)-2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-yl)-propionamide has been investigated for its potential role in neurological disorders. Its structure suggests possible interactions with neurotransmitter systems, particularly in modulating glutamate receptors, which are crucial in synaptic transmission and plasticity.

Case Study : A study demonstrated that derivatives of this compound exhibited neuroprotective effects in models of neurodegeneration, suggesting that modifications to the cyclopropyl group could enhance bioactivity and receptor selectivity .

Antidepressant Activity

Research indicates that compounds similar to this compound may have antidepressant properties. These compounds can influence serotonin and norepinephrine pathways, which are critical targets for antidepressant therapies.

Case Study : In a preclinical trial, a related compound showed significant reduction in depressive-like behavior in rodent models, leading researchers to consider its potential as a candidate for further development into antidepressant medications .

Synthetic Applications

The synthesis of this compound is of interest in organic chemistry for developing novel synthetic pathways that utilize cyclopropane derivatives. Its unique structure allows for the exploration of new chemical reactions and methodologies.

Synthetic Route Examples

- Cyclopropanation Reactions : Utilizing transition metal catalysts to form cyclopropyl groups can lead to efficient synthesis of this compound.

- Chiral Resolution Techniques : The compound's chiral nature makes it suitable for studies in asymmetric synthesis, providing insights into enantioselective reactions.

Potential in Drug Development

Given its structural attributes and biological activity, this compound holds promise as a lead compound in drug discovery programs targeting various conditions:

| Condition | Potential Mechanism | Research Status |

|---|---|---|

| Neurological Disorders | Modulation of glutamate receptors | Preclinical studies ongoing |

| Depression | Influence on serotonin/norepinephrine pathways | Positive results in animal models |

| Pain Management | Potential analgesic properties | Early-stage research |

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-yl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in biochemical pathways and physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Table 1: Key Structural and Functional Differences

Key Findings

- Cyclopropyl vs. Isopropyl/Piperidinyl Substituents : The cyclopropyl group in the target compound confers higher rigidity and metabolic stability compared to the more flexible isopropyl or piperidinylmethyl groups in analogues . This may reduce off-target interactions but could also limit solubility.

- Pyrrolidine vs. Thiadiazole Rings : The thiadiazole-containing analogue () exhibits potent anticancer activity, likely due to its planar heterocyclic structure enabling DNA intercalation or enzyme inhibition. In contrast, the pyrrolidine ring in the target compound may favor interactions with G-protein-coupled receptors or ion channels .

Biological Activity

(S)-2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-yl)-propionamide, also known as a cyclopropyl-containing compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and implications for therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of and a molar mass of approximately 211.3 g/mol. Its structure features a cyclopropyl group, a propionamide backbone, and a pyrrolidine moiety, which are critical for its interaction with biological targets .

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmission through the following mechanisms:

- Ion Channel Modulation : The compound may act as a modulator of ion channels, influencing neuronal excitability and synaptic transmission .

- Receptor Interaction : It is hypothesized that this compound interacts with G protein-coupled receptors (GPCRs), which play a significant role in various signaling pathways within the nervous system .

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

- Neuroprotective Effects : Similar compounds have shown promise in protecting against neurodegeneration by inhibiting apoptosis in neuronal cells .

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various pathogens, although specific data on this compound is limited .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds that share structural similarities with this compound. Notably:

- Neuroprotective Studies : A study on pyrrolidine derivatives indicated that modifications to the pyrrolidine ring could enhance neuroprotective properties. The presence of the cyclopropyl group may similarly influence these effects .

- Antimicrobial Testing : In vitro tests have demonstrated that compounds with similar structures exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria .

Synthesis

The synthesis of this compound generally involves several key steps:

- Starting Materials : The synthesis begins with (S)-2-amino-propionic acid and (R)-1-methyl-pyrrolidine.

- Coupling Reaction : Using coupling reagents like dicyclohexylcarbodiimide (DCC), the amino group is activated for reaction with the pyrrolidine derivative .

Synthetic Route Example

| Step | Description |

|---|---|

| 1 | Protect the amino group of (S)-2-amino-propionic acid. |

| 2 | Activate the carboxylic acid using DCC. |

| 3 | React with (R)-1-methyl-pyrrolidine to form the amide bond. |

| 4 | Purify the product through chromatography. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-yl)-propionamide, and what reaction conditions optimize yield?

- The compound can be synthesized via multi-step protocols involving amide coupling and stereoselective cyclopropane introduction. For example, analogous propionamide derivatives are synthesized using ethanol/piperidine at 0–5°C for 2 hours to stabilize intermediates and reduce racemization . Key steps include protecting the amino group during cyclopropane ring formation and using chiral catalysts to maintain the (S)-configuration. Yield optimization requires precise temperature control and inert atmospheres to prevent side reactions .

Q. How is the stereochemical purity of the (S)-enantiomer validated experimentally?

- Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) is recommended for enantiomeric excess (ee) determination. Polarimetry and circular dichroism (CD) spectroscopy can corroborate results. For related compounds, NMR studies with chiral shift reagents (e.g., Eu(hfc)₃) resolve diastereotopic proton splitting, confirming stereochemical integrity .

Q. What are the solubility profiles of this compound in common solvents, and how does this affect experimental design?

- The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility in ethanol is ~15 mg/mL at 25°C, necessitating pre-dissolution in DMSO for biological assays. Solvent selection impacts crystallization during synthesis and formulation stability in pharmacokinetic studies .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Safety data sheets for structurally similar propionamides indicate hazards such as skin/eye irritation (R36/37/38). Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation; LC-MS analysis of degradation products is advised to monitor stability under storage conditions (2–8°C, argon atmosphere) .

Advanced Research Questions

Q. How does the compound interact with biological targets (e.g., opioid receptors), and what methodologies elucidate its binding mechanisms?

- Molecular docking studies using Schrödinger Suite or AutoDock Vina reveal that the cyclopropyl and pyrrolidine moieties engage in hydrophobic interactions with opioid receptor subpockets (e.g., μ-opioid receptor TM3/TM6 domains). Radioligand displacement assays (e.g., [³H]DAMGO) quantify binding affinity (Ki), while β-arrestin recruitment assays (BRET) assess functional selectivity .

Q. What in vitro models are suitable for evaluating its anticancer activity, and how do results compare across cell lines?

- Antiproliferative activity is tested via MTT assays in hepatocarcinoma (HepG2), leukemia (K562), and breast cancer (MCF-7) cell lines. A related propionamide derivative showed IC₅₀ values of 8.2 μM (HepG2), 12.5 μM (K562), and 18.3 μM (MCF-7), suggesting tissue-specific potency linked to metabolic activation pathways .

Q. How can contradictory data on metabolic stability be resolved across species (e.g., murine vs. human liver microsomes)?

- Species-specific cytochrome P450 (CYP) isoform profiling (e.g., CYP3A4 vs. CYP2D6) clarifies discrepancies. Use LC-HRMS to identify phase I metabolites (e.g., N-dealkylation products) and correlate degradation rates. For example, a 3-fold higher clearance in mice vs. humans may arise from differential CYP2C19 activity .

Q. What computational strategies predict off-target effects or toxicity?

- Machine learning models (e.g., DeepTox) trained on Tox21 datasets predict hepatotoxicity risks. Pharmacophore screening against the PDSP database identifies potential off-targets (e.g., serotonin receptors). MD simulations (AMBER) assess conformational stability in non-target binding pockets .

Methodological Notes

- Stereochemical Analysis : Combine X-ray crystallography (for solid-state confirmation) with vibrational circular dichroism (VCD) to resolve solution-phase conformers .

- Bioactivity Validation : Use CRISPR-edited cell lines (e.g., μ-opioid receptor KO) to confirm target specificity in functional assays .

- Data Reproducibility : Adopt OECD guidelines for cytotoxicity assays, including triplicate technical replicates and inter-lab validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.